BenchChemオンラインストアへようこそ!

4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one

Physicochemical profiling Drug-likeness Medicinal chemistry

4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one (CAS 1249636-76-7) is a synthetic small molecule belonging to the piperazinylpyrimidine class, with molecular formula C₉H₁₁ClN₄O and molecular weight 226.66 g/mol. The compound features a 2-methyl-6-chloropyrimidine core linked at the 4-position to a piperazin-2-one ring.

Molecular Formula C9H11ClN4O
Molecular Weight 226.66 g/mol
CAS No. 1249636-76-7
Cat. No. B1467537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one
CAS1249636-76-7
Molecular FormulaC9H11ClN4O
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)N2CCNC(=O)C2
InChIInChI=1S/C9H11ClN4O/c1-6-12-7(10)4-8(13-6)14-3-2-11-9(15)5-14/h4H,2-3,5H2,1H3,(H,11,15)
InChIKeyCFIMMKWLFFTUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one (CAS 1249636-76-7) – Compound Identity, Class, and Procurement-Relevant Characteristics


4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one (CAS 1249636-76-7) is a synthetic small molecule belonging to the piperazinylpyrimidine class, with molecular formula C₉H₁₁ClN₄O and molecular weight 226.66 g/mol . The compound features a 2-methyl-6-chloropyrimidine core linked at the 4-position to a piperazin-2-one ring . This scaffold places it within a well-studied family of heterocyclic building blocks used in kinase inhibitor discovery programs, particularly as intermediates in the synthesis of dasatinib and related analogs . The compound contains one hydrogen bond donor (piperazin-2-one NH) and five hydrogen bond acceptors (two pyrimidine N, one piperazine N, one amide carbonyl O, and the Cl atom as a weak acceptor), resulting in a computed topological polar surface area (TPSA) of approximately 70.5 Ų. Commercially, it is available from multiple suppliers at purities typically ≥95%. It is critical to note that publicly available quantitative biological activity data for this specific compound is extremely limited; therefore, differentiation must rely primarily on structural, physicochemical, and synthetic-utility arguments rather than direct potency comparisons.

Why Generic Substitution Fails: Structural Differentiation of 4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one from Close Analogs


Superficial similarity among 6-chloro-2-methylpyrimidine derivatives masks critical differences in hydrogen-bonding capacity, topological polarity, metabolic stability, and synthetic accessibility that preclude interchangeable use in research or industrial synthesis. The piperazin-2-one ring introduces an amide carbonyl and an N–H donor that are absent in morpholine [1], piperazine-ethanol [2], or N-Boc-piperazine [3] analogs sharing the same pyrimidine core. These differences directly affect LogP (estimated ~0.9 for the target vs. 2.9 for the Boc-piperazine analog), TPSA (~70.5 Ų vs. 38.3 Ų for the morpholine analog), and hydrogen bond donor count (1 vs. 0 for both the morpholine and Boc-piperazine comparators) [1][3]. For procurement decisions in medicinal chemistry, the piperazin-2-one carbonyl provides a differentiated vector for late-stage functionalization—such as reduction to piperazine or alkylation at the α-position—that morpholine and N-substituted piperazine analogs cannot replicate. Furthermore, the absence of an N-Boc protecting group eliminates a deprotection step required for the Boc-piperazine comparator, streamlining synthetic routes where the secondary amine is the desired downstream handle. These distinctions become decisive when selecting building blocks for parallel library synthesis or for structure–activity relationship (SAR) exploration programs targeting kinases, GPCRs, or proteases.

Quantitative Evidence Guide: Head-to-Head Physicochemical and Synthetic Differentiation of 4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one


Physicochemical Differentiation: TPSA and Hydrogen Bond Donor Capacity vs. Morpholine and Boc-Piperazine Analogs

Among four analogs sharing the identical 6-chloro-2-methylpyrimidine core, 4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-2-one is the only compound that simultaneously provides (a) a topological polar surface area (TPSA) > 65 Ų, (b) a hydrogen bond donor (HBD) count of 1, and (c) a LogP below 1.0 (estimated) [1][2][3]. The morpholine analog (CAS 22177-99-7) has a TPSA of 38.25 Ų and HBD = 0, while the Boc-piperazine analog (CAS 203519-37-3) has TPSA = 58.56 Ų, HBD = 0, and LogP = 2.90 [1][3]. The piperazine-ethanol analog (CAS 127116-19-2) has HBD = 1 (from the ethanol OH) but with a higher molecular weight (256.73) and a flexible hydroxyethyl side chain rather than a conformationally constrained cyclic amide. The des-chloro analog 4-(2-methylpyrimidin-4-yl)piperazin-2-one lacks the chlorine substituent that serves as a synthetic handle for nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions.

Physicochemical profiling Drug-likeness Medicinal chemistry Scaffold selection

Synthetic Tractability: Direct Dasatinib Intermediate Pathway vs. N-Protected Analogs Requiring Deprotection

The 6-chloro-2-methylpyrimidine scaffold substituted at the 4-position with a nitrogen heterocycle is a well-established key intermediate in dasatinib synthesis [1][2]. Published synthetic routes to dasatinib proceed via nucleophilic displacement of the 4-chloro (in 4,6-dichloro-2-methylpyrimidine) or 4-substituted leaving group with N-(2-hydroxyethyl)piperazine [1]. 4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one retains the reactive 6-chloro substituent, enabling subsequent derivatization at this position via SₙAr or metal-catalyzed cross-coupling—a synthetic pathway directly precedented in dasatinib process chemistry [2]. The Boc-piperazine analog (CAS 203519-37-3) requires an additional deprotection step (TFA or HCl) to liberate the free piperazine NH before further functionalization. The piperazine-ethanol analog (CAS 127116-19-2) is the direct penultimate intermediate in several dasatinib routes but contains a free alcohol that may require protection during certain transformations. The target compound's piperazin-2-one amide carbonyl provides an orthogonal reactive site for reduction (to piperazine), alkylation, or condensation chemistry not accessible with the morpholine analog.

Synthetic chemistry Dasatinib Process chemistry Route scouting

Solubility and Permeability Profile: Calculated LogP Advantage vs. High-Lipophilicity Piperazine Analogs

Computed LogP values reveal a substantial lipophilicity gradient across the 6-chloro-2-methylpyrimidine analog series. The target compound has a calculated LogP of approximately 0.9 (estimated by fragment-based method), compared with LogP = 1.95 for the morpholine analog [1] and LogP = 2.90 for the Boc-piperazine analog [2]. The ~2.0 log unit difference between the target and the Boc-piperazine analog corresponds to an approximately 100-fold difference in predicted octanol–water partition coefficient. Under lead-likeness guidelines (recommended LogP ≤ 3 for oral drug candidates), all three compounds fall within acceptable ranges, but the target compound's LogP below 1.0 places it in the highly soluble, low lipophilicity region associated with lower promiscuity, reduced hERG binding, and improved metabolic stability profiles observed across large pharmaceutical datasets [3]. The piperazine-ethanol analog (LogP estimated ~1.2–1.5) occupies an intermediate position but lacks the conformational constraint of the cyclic amide.

ADME prediction Solubility Lipophilicity Lead-likeness

Purity and Availability: Commercial Supply Profile and Batch Consistency

4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one is listed by multiple chemical suppliers with a typical certified purity of ≥95% . The compound is available from CymitQuimica (Biosynth brand, minimum 95% purity), Chemsrc-listed vendors, and other research chemical suppliers . This purity level is consistent with research-grade intermediates for this compound class. In contrast, the morpholine analog (CAS 22177-99-7) is widely available from numerous suppliers at 95–98% purity with bulk pricing, and the Boc-piperazine analog (CAS 203519-37-3) is also broadly stocked. The target compound's more limited supplier base reflects its specialized nature as a synthetic intermediate rather than a commodity building block. For procurement purposes, the 95% purity specification is adequate for most synthetic and screening applications without requiring additional purification, though users requiring >98% purity for sensitive biophysical assays should verify batch-specific certificates of analysis.

Procurement Quality control Chemical supply Research reagents

Research and Industrial Application Scenarios for 4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one (CAS 1249636-76-7)


Dasatinib Analog Synthesis and Kinase Inhibitor SAR Exploration

Investigators synthesizing dasatinib analogs or exploring structure–activity relationships around the 2-methyl-6-chloro-pyrimidine scaffold should prioritize this compound as a synthetically streamlined entry point. As evidenced by dasatinib process patents utilizing the 6-chloro-2-methylpyrimidine-4-amino intermediate [1], the target compound's free piperazin-2-one NH and 6-chloro substituent provide two orthogonal handles for diversification. The piperazin-2-one carbonyl can be reduced to the corresponding piperazine for direct comparison with dasatinib's N-hydroxyethylpiperazine side chain, or retained as an amide for conformational constraint studies. The target compound eliminates the deprotection step required when using the N-Boc-piperazine analog (CAS 203519-37-3), reducing synthetic sequences by one step.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 226.66 g/mol (within fragment rule-of-three guidelines), a single hydrogen bond donor, five hydrogen bond acceptors, and an estimated LogP of ~0.9 [1], this compound meets key fragment-likeness criteria. Its combination of higher TPSA (~70.5 Ų) and lower LogP relative to the morpholine analog (TPSA 38.25 Ų, LogP 1.95) and Boc-piperazine analog (TPSA 58.56 Ų, LogP 2.90) [1] predicts superior aqueous solubility—a critical parameter for fragment screening at high concentrations (typically 0.5–2 mM). The piperazin-2-one carbonyl and the pyrimidine ring nitrogen atoms provide multiple potential hydrogen-bonding interactions with protein targets, while the chlorine atom offers a vector for subsequent fragment growth via SₙAr or cross-coupling chemistry.

Kinase Profiling and Selectivity Panel Screening

Piperazinylpyrimidine derivatives have demonstrated selective kinase inhibition profiles in published studies, with certain analogs showing preferential binding to PDGFR family kinase mutants and CK1/RAF subfamily members [1]. The target compound, as a piperazin-2-one-containing member of this class, can serve as a core scaffold for constructing focused kinase inhibitor libraries. Its differentiated physicochemical profile (higher TPSA and lower LogP vs. common kinase inhibitor building blocks) may translate into distinct kinase selectivity patterns when elaborated into final inhibitors. Investigators comparing this scaffold to morpholine- or piperazine-based pyrimidine analogs should anticipate different solubility, permeability, and potentially different off-target profiles based on the physicochemical divergence documented in Section 3.

Process Chemistry Route Scouting for cGMP Intermediate Production

For process chemistry teams evaluating potential cGMP intermediates, the target compound's balanced polarity profile (LogP ~0.9, TPSA ~70.5 Ų) [1] offers practical advantages in extractive workup and chromatographic purification compared to the more lipophilic Boc-piperazine analog (LogP 2.90). Its lower molecular weight (226.66 vs. 312.79 g/mol for the Boc analog) improves atom economy in downstream transformations. Additionally, the absence of an acid-labile Boc group eliminates the need for TFA or HCl deprotection steps that generate corrosive waste streams and require specialized equipment for scale-up.

Quote Request

Request a Quote for 4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.